molecular formula C20H20Cl2F3N3OS B2801758 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1216710-04-1

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No. B2801758
CAS RN: 1216710-04-1
M. Wt: 478.36
InChI Key: PGRXSQHUPAEGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H20Cl2F3N3OS and its molecular weight is 478.36. The purity is usually 95%.
BenchChem offers high-quality N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

Researchers have synthesized derivatives based on the thiazole and thiazoline frameworks, coupling them with acid chlorides to explore their anti-inflammatory and other pharmacological activities. The hydrochloride salts of some derivatives exhibited anti-inflammatory activity without adverse effects on myocardial function, highlighting their potential in drug development (Lynch et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic environments. These compounds show promise as corrosion inhibitors, offering a higher efficiency and stability compared to other inhibitors in the same family. This application is significant for protecting industrial materials (Hu et al., 2016).

Antimicrobial and Antifungal Agents

N-substituted benzamide derivatives have been synthesized and tested for their antimicrobial and antifungal activities. The research demonstrates the potential of thiazole-based compounds in treating infectious diseases, with certain derivatives showing significant efficacy against pathogenic strains. This opens up possibilities for new antimicrobial therapies (Gilani et al., 2011).

Material Science and Gelation Behavior

A study on N-(thiazol-2-yl) benzamide derivatives explored their gelation behavior and the influence of methyl functionality and non-covalent interactions on their properties. Such compounds can form stable gels in various solvents, suggesting applications in material science for designing new supramolecular structures (Yadav & Ballabh, 2020).

Antineoplastic Agents

While direct studies on "N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride" specifically as antineoplastic agents were not found, related compounds have been investigated for their pharmacological activities, including potential antineoplastic effects. Research into similar benzothiazole derivatives reveals a broad interest in their application in cancer therapy, leveraging their biological activity to target neoplastic cells (Shukla et al., 2017).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N3OS.ClH/c1-26(2)9-4-10-27(19-25-16-8-7-15(21)12-17(16)29-19)18(28)13-5-3-6-14(11-13)20(22,23)24;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRXSQHUPAEGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride

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